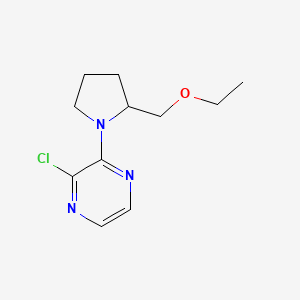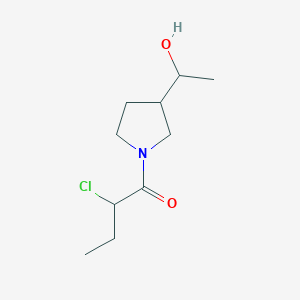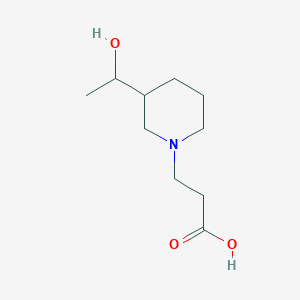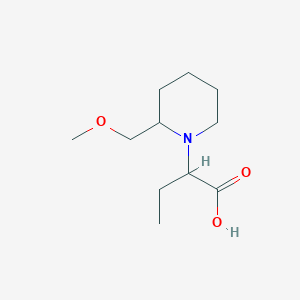
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
The compound “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The structure of this compound seems to include a pyrrolidine ring attached to a propanone group with a chlorine atom and a hydroxyethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Pyrrolidine derivatives generally have good solubility due to the presence of the polar nitrogen atom .Scientific Research Applications
Synthesis and Derivatization
- 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, a novel hydrochloride salt of cathinone, has been identified and examined using spectroscopic methods including GC-MS, IR, NMR, and electronic absorption spectroscopy. This compound is part of a study focusing on the identification and derivatization of cathinones, showcasing its relevance in forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
- The compound has been part of pharmacological research, specifically in the context of κ-opioid receptor (KOR) antagonists. A study details a novel KOR antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which showed potential in treating depression and addiction disorders. This research demonstrates the compound's relevance in understanding and developing new treatments for mental health and addiction (Grimwood et al., 2011).
Quantum Chemical Investigation
- The compound has been investigated through DFT and quantum chemical calculations, focusing on molecular properties like highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy. Such studies are crucial for understanding the electronic properties of the compound and its potential applications in various fields, including materials science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Crystal Structure Analysis
- Crystal structure analysis of derivatives of pyrrolidin-2-one, such as (E)-2,3-dichloro-1-(pyrrolidin-2-ylidene)-Δ2-pyrrolinium bromide, has been conducted. This kind of research is essential in the field of crystallography and material science for understanding the molecular arrangement and properties of such compounds (Suddath, Baillie, Bertrand, & Dyer, 1971).
Synthesis of Derivatives
- Various derivatives of pyrrolidin-2-one, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, have been synthesized and evaluated for their α1 receptor antagonistic activity. This highlights the compound's significance in synthesizing new molecules with potential therapeutic applications (Hon, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMROIWVYUYRYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



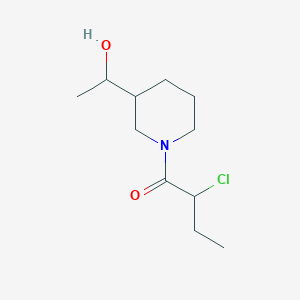
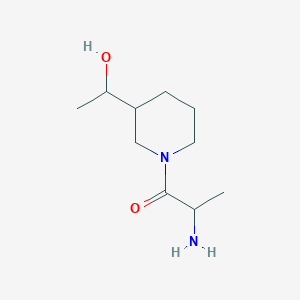

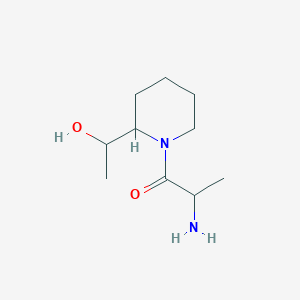
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)
